3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to the indole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, methylation, and carboxylation steps, each optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the carboxylic acid group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indole
- 5-Chloro-1-methyl-1H-indole
- 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of bromine, chlorine, and a carboxylic acid group on the indole ring. This combination of substituents provides distinct reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H7BrClNO2 |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
3-bromo-5-chloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(12)4-6(7)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
JUZPFPPYPCQBLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)Br |
Origin of Product |
United States |
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